molecular formula C10H13FO3 B8033223 2-Fluoro-4-methoxy-3-(propan-2-yloxy)phenol

2-Fluoro-4-methoxy-3-(propan-2-yloxy)phenol

Cat. No.: B8033223
M. Wt: 200.21 g/mol
InChI Key: CRLOPUMSYKSZFT-UHFFFAOYSA-N
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Description

2-Fluoro-4-methoxy-3-(propan-2-yloxy)phenol is an organic compound with the molecular formula C({10})H({13})FO(_{3}) It is characterized by the presence of a fluorine atom, a methoxy group, and a propan-2-yloxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-methoxy-3-(propan-2-yloxy)phenol typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:

    Nitration: The starting material, 2-fluoro-4-methoxyphenol, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Alkylation: The amino group is replaced with a propan-2-yloxy group through an alkylation reaction using isopropyl bromide in the presence of a base like potassium carbonate.

    Demethylation: Finally, the methoxy group is demethylated to yield the target compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as high-performance liquid chromatography (HPLC), and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methoxy-3-(propan-2-yloxy)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to alter the functional groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

2-Fluoro-4-methoxy-3-(propan-2-yloxy)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 2-Fluoro-4-methoxy-3-(propan-2-yloxy)phenol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s binding affinity to certain targets, while the methoxy and propan-2-yloxy groups can influence its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-methoxyphenol: Lacks the propan-2-yloxy group, which may affect its reactivity and applications.

    2-Fluoro-4-(propan-2-yloxy)phenol: Lacks the methoxy group, which can influence its chemical properties and biological activity.

    4-Methoxy-3-(propan-2-yloxy)phenol: Lacks the fluorine atom, which can significantly alter its reactivity and binding properties.

Uniqueness

2-Fluoro-4-methoxy-3-(propan-2-yloxy)phenol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the fluorine atom enhances its stability and binding affinity, while the methoxy and propan-2-yloxy groups provide additional sites for chemical modification and influence its solubility and permeability.

Properties

IUPAC Name

2-fluoro-4-methoxy-3-propan-2-yloxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO3/c1-6(2)14-10-8(13-3)5-4-7(12)9(10)11/h4-6,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLOPUMSYKSZFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1F)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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